FA-Phe-Phe

ACE inhibition substrate binding transferred NOE

Choose FA-Phe-Phe for its unique furylacryloyl chromophore, enabling continuous spectrophotometric monitoring of cathepsin A and ACE activity at 324 nm. Its high specificity (kcat/Km) ensures reliable kinetic measurements in human cell lysates, including galactosialidosis fibroblasts. Unlike generic dipeptides, FA-Phe-Phe’s penultimate Phe residue delivers superior signal-to-noise ratios in carboxypeptidase A assays. Trusted for inhibitor validation and ACE subsite mapping via transferred NOE spectroscopy. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C25H24N2O5
Molecular Weight 432.5 g/mol
CAS No. 83661-95-4
Cat. No. B1340431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFA-Phe-Phe
CAS83661-95-4
Molecular FormulaC25H24N2O5
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C=CC3=CC=CO3
InChIInChI=1S/C25H24N2O5/c28-23(14-13-20-12-7-15-32-20)26-21(16-18-8-3-1-4-9-18)24(29)27-22(25(30)31)17-19-10-5-2-6-11-19/h1-15,21-22H,16-17H2,(H,26,28)(H,27,29)(H,30,31)/b14-13+/t21-,22-/m0/s1
InChIKeyJAPJOLBDXOXSKE-WQICJITCSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FA-Phe-Phe (CAS 83661-95-4) Compound Profile and Procurement Baseline


FA-Phe-Phe (CAS 83661-95-4), chemically N-[3-(2-furyl)acryloyl]-L-phenylalanyl-L-phenylalanine, is a furylacryloyl (FA)-modified dipeptide derivative classified within the FA-amino acid analog family [1]. Its core structure comprises an N-terminal FA chromophore conjugated to a Phe-Phe dipeptide core . The compound is established as a targeted substrate for angiotensin-converting enzyme (ACE) and a highly specific substrate for human lysosomal cathepsin A/protective protein [2]. This dual-enzyme recognition profile underpins its utility in continuous spectrophotometric assays and mechanistic enzymology [3].

Why Generic FA-Amino Acid Substitution Cannot Replace FA-Phe-Phe in Critical Assays


Although FA-Phe-Phe belongs to the furylacryloyl-amino acid derivative class, experimental evidence demonstrates that subtle structural variations in the C-terminal dipeptide sequence produce marked differences in enzyme recognition and catalytic efficiency [1]. In ACE binding studies, FA-Phe-Phe exhibits a distinct binding profile compared to simpler FA-Phe or FA-Gly-Leu-NH₂ [2]. For cathepsin A, the P1′ residue (C-terminal amino acid) dictates substrate specificity: FA-Phe-Phe, FA-Phe-Leu, and FA-Phe-Ala display the highest kcat/Km values, whereas other FA-dipeptides with different C-terminal residues are far less efficient [3]. Similarly, carboxypeptidase A2 and A4 demonstrate clear substrate preferences for FA-Phe-Phe and FA-Phe-Trp over FA-Phe-Gly [4]. Consequently, substituting FA-Phe-Phe with an in-class analog without verifying target-specific kinetic parameters risks assay failure or misinterpretation of enzyme activity [5].

Quantitative Differentiation of FA-Phe-Phe from Closest Analogs


ACE Binding Profile of FA-Phe-Phe Compared to FA-Phe and FA-Gly-Leu-NH₂

In transferred NOE spectroscopy experiments using purified rabbit lung ACE, FA-Phe-Phe was identified among five FA-derivatives. The study reported that FA-Phe, FA-Trp, and FA-Gly-Leu-NH₂ bound more strongly to ACE than the other two compounds, with a measured Kd of 5 × 10⁻⁴ M for FA-Phe. FA-Phe-Phe exhibited weaker binding than these three but was still capable of competitive displacement by dipeptides, mapping its binding to the S1/S2 subsites [1]. This places FA-Phe-Phe as a moderate-affinity ACE ligand distinct from high-affinity FA-Phe.

ACE inhibition substrate binding transferred NOE

Cathepsin A Substrate Specificity: FA-Phe-Phe vs. FA-Phe-Leu vs. FA-Phe-Ala

In a continuous spectrophotometric assay using human placental cathepsin A, FA-Phe-Phe, FA-Phe-Leu, and FA-Phe-Ala were identified as the three substrates with the highest specificity constants (kcat/Km) among tested FA-Phe-X dipeptides. The enzyme demonstrated highest affinity for substrates bearing large hydrophobic (Phe, Leu) or positively charged (Arg) residues in the P1′ position [1]. While exact kcat/Km values were not tabulated, the study explicitly states that these three substrates demonstrated the highest specificity for purified cathepsin A and were subsequently validated in galactosialidosis fibroblast assays, where residual activity was <6% of controls [2].

cathepsin A lysosomal carboxypeptidase enzyme kinetics

Carboxypeptidase A Substrate Preference: FA-Phe-Phe vs. FA-Phe-Trp

Kinetic analysis of recombinant human carboxypeptidase A2 (CPA2) revealed a clear preference for FA-Phe-Phe and FA-Phe-Trp over FA-Phe-Gly. The study noted that CPA2 activity is enhanced by the FA-blocking group and that a penultimate Phe residue is strongly favored over Gly in the P1 position [1]. FA-Phe-Phe and FA-Phe-Trp are both considered good substrates for CPA4 as well, with the FA chromophore enabling continuous monitoring at 335 nm [2]. Although precise kcat/Km values are not provided in the open-access excerpt, the relative ranking confirms FA-Phe-Phe as a preferred substrate for A-type carboxypeptidases.

carboxypeptidase A2 carboxypeptidase A4 substrate profiling

Sensitivity to Lactacystin Inhibition: FA-Phe-Phe vs. Cbz-Phe-Ala

Lactacystin, a specific proteasome inhibitor, was found to strongly inhibit human platelet lysosomal cathepsin A-like enzyme at pH 5.5. At concentrations as low as 1–5 μM, lactacystin almost completely decreased the hydrolysis rate of two cathepsin A-specific substrates: Cbz-Phe-Ala and FA-Phe-Phe [1]. The comparable inhibition profile of FA-Phe-Phe and Cbz-Phe-Ala confirms that FA-Phe-Phe is a bona fide cathepsin A substrate in cellular lysates, not merely a purified enzyme substrate. This cross-validation in a physiologically relevant context (human platelets) strengthens its utility in inhibitor screening.

cathepsin A inhibition proteasome inhibitor lactacystin

Kinetic Parameters in Mutant Carboxypeptidase A Studies: FA-Phe-Phe as Model Substrate

In a mechanistic study of bovine carboxypeptidase A, FA-Phe-Phe (designated FAPP) was used alongside hippuryl-L-Phe (HPA) to probe the role of Tyr248. The Y248F mutant exhibited a 4.5–11-fold increase in KM and a 4.5–10.7-fold reduction in kcat for FA-Phe-Phe hydrolysis compared to wild-type CPA [1]. These kinetic changes were comparable to those observed with HPA, demonstrating that FA-Phe-Phe is a reliable peptide substrate for dissecting catalytic residues in metallocarboxypeptidases. The study further established that the FA chromophore does not interfere with the enzyme's active-site interactions [2].

carboxypeptidase A site-directed mutagenesis enzyme mechanism

Optimal Procurement-Driven Use Cases for FA-Phe-Phe


Cathepsin A Activity Assays in Lysosomal Storage Disease Research

FA-Phe-Phe is the substrate of choice for continuous spectrophotometric monitoring of cathepsin A activity in human cell lysates, including fibroblasts from galactosialidosis patients. Its high specificity (kcat/Km) for cathepsin A and the furylacryloyl chromophore's absorbance shift upon hydrolysis (monitored at 324 nm) allow for real-time kinetic measurements with minimal protein interference [1]. Residual cathepsin A activity in galactosialidosis fibroblasts measured with FA-Phe-Phe is <6% of controls, confirming assay sensitivity [2].

Carboxypeptidase A Kinetic Characterization and Inhibitor Screening

FA-Phe-Phe serves as a reliable substrate for determining kinetic parameters (KM, kcat) of A-type carboxypeptidases (CPA2, CPA4, bovine CPA) in mechanistic enzymology studies [1]. Its preference over FA-Phe-Gly due to the penultimate Phe residue ensures optimal signal-to-noise ratios [2]. The compound is also validated for use in serum carboxypeptidase A activity assays, enabling diagnostic applications [3].

ACE Binding Site Mapping via Competitive Displacement Experiments

FA-Phe-Phe's moderate affinity for ACE (weaker than FA-Phe, Kd = 5 × 10⁻⁴ M) makes it an ideal probe for mapping the S1/S2 subsites via transferred NOE spectroscopy. Dipeptides competitively displace FA-Phe-Phe from the receptor pocket, providing information on ligand binding orientation and subsite occupancy [1]. This application is critical for structure-based design of ACE inhibitors.

Validation of Cathepsin A Inhibitors in Cellular Models

FA-Phe-Phe hydrolysis by human platelet lysosomal cathepsin A is almost completely inhibited by 1–5 μM lactacystin [1]. This property enables researchers to confirm inhibitor efficacy in physiologically relevant samples, ensuring that compounds identified in purified enzyme screens retain potency in cell lysates. The comparable inhibition profile of FA-Phe-Phe and Cbz-Phe-Ala supports its use as a standard substrate for inhibitor validation [2].

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